molecular formula C10H12FNS B12981269 N-(4-Fluoro-2-methylphenyl)thietan-3-amine

N-(4-Fluoro-2-methylphenyl)thietan-3-amine

Cat. No.: B12981269
M. Wt: 197.27 g/mol
InChI Key: FEEKQUOSWSYNTD-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)thietan-3-amine is an organic compound that features a thietane ring, a four-membered ring containing sulfur, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)thietan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylthiourea with an appropriate halogenated compound under specific conditions. One common method involves the use of ethanol as a solvent and refluxing the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and the substituted phenyl group can interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Fluoro-2-methylphenyl)thietan-3-amine include:

Uniqueness

This compound is unique due to the presence of both a thietane ring and a fluorinated phenyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FNS

Molecular Weight

197.27 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)thietan-3-amine

InChI

InChI=1S/C10H12FNS/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

FEEKQUOSWSYNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2CSC2

Origin of Product

United States

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